molecular formula C18H15N5 B12906475 N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine CAS No. 915373-27-2

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12906475
CAS No.: 915373-27-2
M. Wt: 301.3 g/mol
InChI Key: ZCLLYSGQCTXMDA-UHFFFAOYSA-N
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Description

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl group, a pyridinyl group, and an imidazo[1,2-a]pyrazine core, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzyl bromide to form N-benzyl-2-aminopyridine. This intermediate is then reacted with 2-chloro-3-formylquinoxaline under basic conditions to yield the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine stands out due to its unique combination of benzyl and pyridinyl groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in scientific research and drug development.

Properties

CAS No.

915373-27-2

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-benzyl-6-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C18H15N5/c1-2-4-14(5-3-1)12-21-17-18-20-10-11-23(18)13-16(22-17)15-6-8-19-9-7-15/h1-11,13H,12H2,(H,21,22)

InChI Key

ZCLLYSGQCTXMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CN3C2=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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